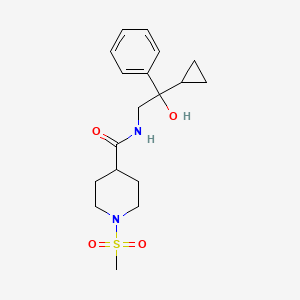

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, a phenylethyl group, and a piperidine ring substituted with a methylsulfonyl group and a carboxamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxy group: This step often involves hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.

Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or other suitable alkylation reactions.

Construction of the piperidine ring: This step may involve cyclization reactions using appropriate amine precursors.

Substitution with the methylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like methanesulfonyl chloride.

Formation of the carboxamide group: This step typically involves amidation reactions using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, PCC, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research has indicated that compounds similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit promising antiviral properties, particularly against HIV-1. A study demonstrated that piperidine analogues, including this compound, can act as potent inhibitors of HIV-1 protease, with certain derivatives showing half-maximal inhibitory concentrations (IC50) in the nanomolar range . These findings suggest that the compound could be a candidate for further development in antiviral therapies.

1.2 Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes, which is crucial in drug development. For instance, it may function as an inhibitor of specific kinases involved in cancer progression. The structure of the compound allows for interactions with active sites of enzymes, potentially leading to significant therapeutic effects .

Biological Research Applications

2.1 Mechanism of Action Studies

Understanding the mechanism of action of this compound is critical for its application in biological research. Studies have shown that it can modulate receptor activity and influence various biochemical pathways. This modulation can be essential for developing targeted therapies for diseases where specific pathways are dysregulated .

2.2 Biological Activity Profiling

The compound's biological activity has been profiled through various assays, including receptor binding studies and enzyme inhibition tests. Such profiling aids in identifying its potential therapeutic uses and understanding its pharmacodynamics .

Industrial Applications

3.1 Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for creating complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with diverse functionalities.

3.2 Development of New Materials

The compound can also be utilized in the development of new materials, particularly in polymer chemistry and catalysis. Its sulfonamide group can enhance the properties of polymers or serve as a catalyst in various reactions, contributing to advancements in material science.

Case Studies

4.1 HIV Protease Inhibitors

A notable case study involved a series of piperidine derivatives designed to inhibit HIV protease. Among these compounds, one derivative exhibited an IC50 value of 3.61 nM against wild-type HIV-1, demonstrating the efficacy of piperidine scaffolds in antiviral drug design .

4.2 Enzyme Inhibition Studies

Further studies have highlighted the role of this compound in inhibiting specific enzymes linked to cancer cell proliferation, showcasing its potential therapeutic applications beyond antiviral activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral activity against HIV | Potent inhibitors with IC50 values in nanomolar range |

| Enzyme inhibition | Potential inhibitor for cancer-related enzymes | |

| Biological Research | Mechanism of action studies | Modulates receptor activity |

| Biological activity profiling | Assays indicate significant therapeutic potential | |

| Industrial Applications | Synthesis of complex molecules | Valuable building block for organic synthesis |

| Development of new materials | Enhances properties in polymers |

Mecanismo De Acción

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide analogs: Compounds with similar structural features but different substituents.

Other piperidine derivatives: Compounds with a piperidine ring and various functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and phenylethyl groups contribute to its rigidity and hydrophobicity, while the hydroxy and carboxamide groups provide opportunities for hydrogen bonding and polar interactions.

Actividad Biológica

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS Number: 1705328-92-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a cyclopropyl group, and a sulfonamide moiety, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O4S |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 1705328-92-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is particularly significant for its role in enzyme inhibition and modulation of receptor activity, which can influence various biochemical pathways .

Pharmacological Effects

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. For instance, compounds with similar structures have shown moderate tumor growth inhibition in xenograft models, indicating potential as a therapeutic agent in cancer treatment .

- Antimicrobial Properties : The sulfonamide moiety has been associated with antibacterial activity, which may extend the compound's applicability in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of compounds related to this compound:

- Study on Antitumor Activity : A study demonstrated that compounds similar to this one exhibited significant binding affinity to MDM2, a crucial protein involved in tumor growth regulation. The compounds showed varying degrees of efficacy in inhibiting cell growth in cancer cell lines, with some achieving IC50 values below 100 nM .

- Enzyme Inhibition Studies : Research indicated that derivatives of piperidine, including this compound, effectively inhibited AChE and urease, suggesting their potential utility in treating neurodegenerative diseases and managing urea cycle disorders .

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-25(23,24)20-11-9-14(10-12-20)17(21)19-13-18(22,16-7-8-16)15-5-3-2-4-6-15/h2-6,14,16,22H,7-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQEQXPTHHBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.